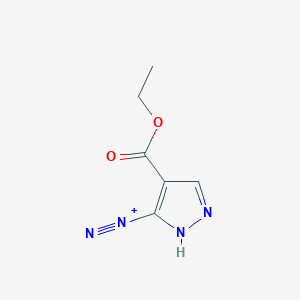![molecular formula C12H7BrN2O B14461228 2-(2-Bromophenyl)[1,3]oxazolo[5,4-b]pyridine CAS No. 67588-13-0](/img/structure/B14461228.png)
2-(2-Bromophenyl)[1,3]oxazolo[5,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromophenyl)[1,3]oxazolo[5,4-b]pyridine is a heterocyclic compound that features a bromophenyl group attached to an oxazolo-pyridine scaffold
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)[1,3]oxazolo[5,4-b]pyridine typically involves the condensation of 2-amino-3-hydroxypyridine with a brominated benzoyl chloride under basic conditions. A rapid method for the preparation of 2-substituted oxazolo[4,5-b]pyridines involves microwave-assisted direct condensation reactions . This method provides moderate to good yields and is efficient for producing libraries of fused oxazolo-pyridines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and palladium-catalyzed reactions are promising approaches for scaling up the production of such heterocyclic compounds.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromophenyl)[1,3]oxazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used for C-H bond functionalization and arylation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(2-Bromophenyl)[1,3]oxazolo[5,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors and other bioactive molecules.
Antimicrobial Agents: Derivatives of oxazolo-pyridines have shown significant antibacterial activity.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 2-(2-Bromophenyl)[1,3]oxazolo[5,4-b]pyridine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The bromophenyl group may enhance its binding affinity to specific targets, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-(2-Bromophenyl)[1,3]oxazolo[5,4-b]pyridine is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and biological activity. The oxazolo-pyridine scaffold also provides a versatile platform for further functionalization and derivatization.
Propriétés
Numéro CAS |
67588-13-0 |
|---|---|
Formule moléculaire |
C12H7BrN2O |
Poids moléculaire |
275.10 g/mol |
Nom IUPAC |
2-(2-bromophenyl)-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C12H7BrN2O/c13-9-5-2-1-4-8(9)11-15-10-6-3-7-14-12(10)16-11/h1-7H |
Clé InChI |
VVJQLZXSHCEIMV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC3=C(O2)N=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(ethoxycarbonyl)amino]butanoate](/img/structure/B14461147.png)
![3-Hydroxytetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-2-carboxylic acid](/img/structure/B14461153.png)
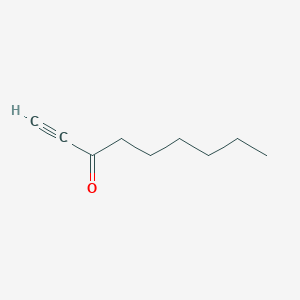
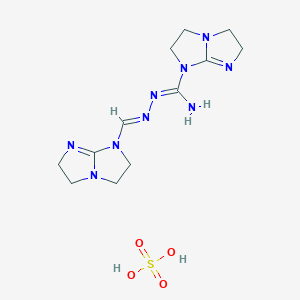
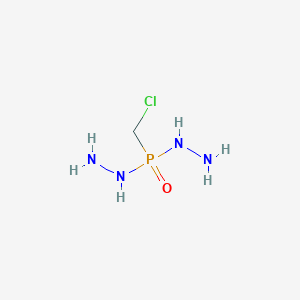

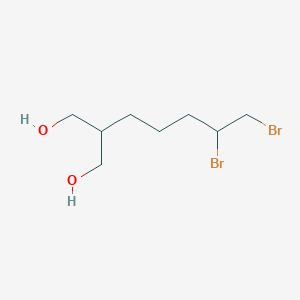
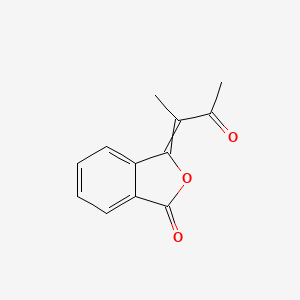
![Chloro-[chloromercurio(cyclohexylidene)methyl]mercury](/img/structure/B14461192.png)
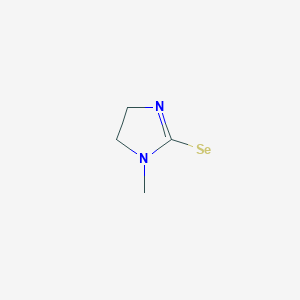
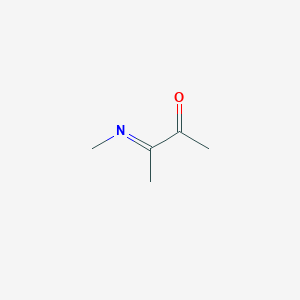
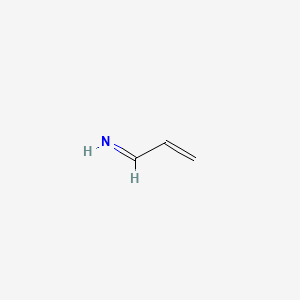
![2-Chloro-1-(1,4,5,6,7,8-hexahydroazonino[5,4-b]indol-3(2H)-yl)butan-1-one](/img/structure/B14461213.png)
